Phellochin

Description

Overview of Natural Product Chemistry and Triterpenoid (B12794562) Classification

Natural product chemistry plays a crucial role in identifying novel chemical entities with potential therapeutic applications. Plants, in particular, are a rich source of these compounds, having evolved complex metabolic pathways to produce a diverse range of secondary metabolites. Triterpenoids are a prominent class of plant secondary metabolites, recognized for their intricate structures and varied biological functions. They are biosynthesized via the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) pathway, leading to the formation of squalene (B77637), which then undergoes cyclization and subsequent modifications to yield the diverse triterpenoid skeletons. Triterpenoids can be classified based on their core carbon skeleton, such as oleanane, ursane, lupane, and tirucallane (B1253836) types, among others. This structural diversity contributes to the wide spectrum of biological activities observed for these compounds.

Historical Context of Phellochin Discovery and Early Research

The historical context of this compound discovery is closely linked to the phytochemical investigation of plants like Phellodendron chinense. While specific details regarding the very first isolation and characterization of this compound are not extensively documented in the provided search results, its presence in studies dating back to at least the early 1990s suggests that its discovery occurred prior to or around this period. chemfaces.com Early research likely focused on the isolation and structural elucidation of compounds from Phellodendron chinense and other plant sources using chromatographic techniques and spectroscopic methods such as NMR and Mass Spectrometry. tandfonline.comresearchgate.net The identification of this compound as a triterpenoid constituent of these plants marked its entry into the realm of natural product research. Subsequent investigations would have aimed to determine its physical and chemical properties and explore its biological activities, driven by the traditional uses of its source plants.

Detailed research findings on this compound include its isolation from the barks and fruits of Phellodendron chinense and from Toona ciliata. medchemexpress.comtandfonline.comchemfaces.comresearchgate.net Its chemical formula has been determined as C31H52O4, with a molecular weight of 488.74 g/mol . medchemexpress.com this compound is classified as a triterpenoid, specifically a tirucallane-type triterpenoid. medchemexpress.comtandfonline.com

Here is a table summarizing some key chemical information about this compound:

| Property | Value |

| Molecular Formula | C31H52O4 |

| Molecular Weight | 488.74 g/mol |

| CAS Number | 115334-04-8 |

| Classification | Triterpenoid |

| Triterpenoid Type | Tirucallane tandfonline.com |

| Source Plants | Phellodendron chinense, Toona ciliata medchemexpress.comtandfonline.comchemfaces.comresearchgate.net |

Research has explored the biological activities of this compound. It has been investigated for antifungal properties, with some studies suggesting it acts by disrupting fungal cell wall integrity. biosynth.com this compound has also been mentioned in the context of studies investigating anti-inflammatory, antioxidant, and cytotoxic activities, often alongside other compounds isolated from its source plants. ontosight.airsc.org For example, a review on plant-derived triterpenoids and their cytotoxicity mentioned this compound and provided IC50 values against Hep3B and HepG2 cancer cell lines. rsc.org

| Compound | Plant Source | Cancer Cell Line | IC50 (µM) |

| This compound | Phellodendron chinense, Toona ciliata medchemexpress.comtandfonline.comchemfaces.comresearchgate.net | Hep3B | 63.62 rsc.org |

| This compound | Phellodendron chinense, Toona ciliata medchemexpress.comtandfonline.comchemfaces.comresearchgate.net | HepG2 | 66.71 rsc.org |

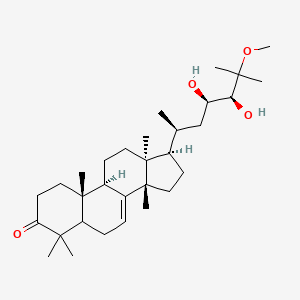

Structure

3D Structure

Properties

IUPAC Name |

(9R,10R,13S,14S,17R)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20+,21-,23+,24?,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCURJKDUYAFAQG-RLXWAGRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)OC)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)OC)O)O)[C@H]1CC[C@]2([C@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921675 | |

| Record name | 23,24-Dihydroxy-25-methoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115334-04-8 | |

| Record name | Phellochin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115334048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23,24-Dihydroxy-25-methoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation of Phellochin from Biological Sources

Botanical Origins of Phellochin

This compound is a triterpenoid (B12794562) that has been found in different botanical sources. jipb.nettandfonline.comresearchgate.net Its presence has been noted in species belonging to the Phellodendron and Toona genera, as well as potentially in Myrica rubra and related species.

Phellodendron chinense Schneid.: Primary Source of this compound

Phellodendron chinense Schneid., a medicinal plant in the genus Phellodendron, is considered a primary source of this compound. jipb.netresearchgate.net The compound has been isolated from the fruits of Phellodendron chinense. jipb.net It has also been reported as being isolated from the barks of Phellodendron chinense. medchemexpress.comchemondis.com this compound is described as a new triterpenoid with the chemical formula C31H52O4, a melting point of 173–175℃, and a specific rotation ([α]25D) of -84.8 (C=0.10, methanol). jipb.net Triterpenoids, including this compound, are naturally occurring metabolites with 30 carbon atoms formed from isoprene (B109036) units and are often found in medicinal plants. rsc.org

Identification of this compound in Toona ciliata

This compound has also been identified and isolated from Toona ciliata. tandfonline.comnih.govresearchgate.net It was found among other known triterpenoids in the investigation of T. ciliata. tandfonline.comnih.govamazonaws.com The identification of this compound from T. ciliata was based on spectroscopic methods, including ESIMS, HREIMS, and 1D/2D NMR analysis. tandfonline.comnih.gov The presence of this compound in T. ciliata is considered to play an important role in the chemotaxonomy of this plant. tandfonline.comnih.govresearchgate.net

Advanced Methodologies for this compound Extraction from Complex Plant Matrices

The extraction of natural compounds like this compound from plant matrices involves various methodologies aimed at efficiency and yield. Traditional methods such as solvent extraction, grinding, and pressing have been used, but they often involve long extraction times, low yields, and the use of numerous solvents, some of which can be toxic. mdpi.com

To overcome these limitations, advanced and green extraction methods have been developed. These include:

Supercritical fluid extraction mdpi.com

Ultrasound-assisted extraction mdpi.com

Microwave-assisted extraction mdpi.com

Enzyme-assisted extraction mdpi.com

Ultra high pressure-assisted extraction mdpi.com

These modern techniques aim to improve extraction efficiency, reduce solvent consumption, and decrease extraction time. For instance, a microwave-enzyme-assisted aqueous two-phase extraction method has been shown to significantly increase the yield of total polyphenols and lutein (B1675518) from marigolds compared to traditional methods. mdpi.com While specific details on the application of these advanced methods directly for this compound extraction were not extensively detailed in the search results, these methodologies represent the current trends in extracting natural products from complex plant sources. Ethanol extraction is a commonly used initial step in isolating compounds from plants like Phellodendron chinense. researchgate.netgoogle.comgoogle.com

Chromatographic and Purification Techniques for this compound Isolation

Following extraction, chromatographic and purification techniques are essential to isolate this compound from the complex mixture of compounds present in plant extracts. Various chromatographic methods are employed for the isolation and purification of natural products. researchgate.netgoogle.comresearchgate.netresearchgate.net

Chromatographic purification often involves column chromatography using different stationary phases such as silica (B1680970) gel, octylated silica, octadecylated silica (Rp-18), or Sephadex. google.com Gradient elution with solvent systems, such as dichloromethane-methanol or methanol-water, is commonly used to separate compounds based on their polarity. google.com

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique used for the separation and purification of compounds, and it is often used to assess the purity of isolated compounds. researchgate.net Spectroscopic methods, including 1D and 2D NMR, MS, and HRMS, are then used to identify the structure of the purified compounds, including triterpenoids like this compound. tandfonline.comnih.govresearchgate.net

The isolation of this compound from Toona ciliata, for example, involved chromatographic techniques. tandfonline.comnih.govresearchgate.net Similarly, the isolation of compounds from Phellodendron chinense has utilized various chromatographic methods. researchgate.net

Data related to specific yields or detailed parameters for this compound extraction and purification were not consistently available across the search results. However, the general principles and techniques described for the isolation of triterpenoids and other natural products from plant matrices are applicable to this compound.

Here is a summary of some plant sources where this compound has been identified:

| Plant Species | Source Part(s) | Confirmation Method(s) |

| Phellodendron chinense | Fruits, Barks | Spectroscopic methods (IR, MS, NMR, COSY) jipb.net, Spectroscopic methods (ESIMS, HREIMS, 1D/2D NMR) researchgate.net |

| Toona ciliata | Not specified | Spectroscopic methods (ESIMS, HREIMS, 1D/2D NMR) tandfonline.comnih.gov |

Structural Elucidation and Stereochemical Assignment of Phellochin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Phellochin Structure Determination

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the connectivity and environment of atoms within a molecule. microcombichem.comweebly.commestrelab.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in the structural elucidation of this compound. chemfaces.combiocrick.com

One-Dimensional NMR (¹H, ¹³C) Analysis of this compound

One-dimensional ¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environments, and their coupling interactions. weebly.comhmdb.ca ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the presence of different types of carbon atoms (e.g., methyl, methylene, methine, quaternary) and their chemical shifts, which are influenced by neighboring atoms and functional groups. hmdb.cacareerendeavour.com Analysis of the ¹H and ¹³C NMR spectra of this compound provides initial insights into the number and types of hydrogen and carbon atoms present and their functional group environments. chemfaces.combiocrick.comoajrc.orggoogle.comgoogle.comresearchgate.net

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for this compound Elucidation

Two-dimensional NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): COSY experiments reveal correlations between protons that are coupled to each other through one or more bonds. biosynth.comjipb.netjipb.netweebly.comchemfaces.combiocrick.comoajrc.orgrsc.orgresearchgate.net This helps in establishing proton-proton connectivity within the molecule, allowing for the tracing of spin systems. weebly.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. biosynth.comweebly.comchemfaces.combiocrick.comoajrc.orgresearchgate.netamazonaws.comwikipedia.orgnih.govconicet.gov.ar The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, making NOESY particularly useful for determining the relative stereochemistry and conformation of a molecule. mestrelab.comwikipedia.orgnih.govconicet.gov.ar

HSQC (Heteronuclear Single Quantum Correlation): HSQC experiments correlate protons with the carbon atoms to which they are directly attached (one-bond correlation). biosynth.comweebly.comchemfaces.combiocrick.comoajrc.orgresearchgate.netamazonaws.comgoogle.comcolumbia.edugoogle.comcolumbia.eduresearchgate.net This is essential for assigning carbon signals based on known proton assignments and determining the types of carbon atoms (CH, CH₂, CH₃). careerendeavour.comcolumbia.educolumbia.edu

By analyzing the cross-peaks in the COSY, NOESY, HSQC, and HMBC spectra, researchers can piece together the complete structure of this compound, including the arrangement of its carbon skeleton and the positions of functional groups. weebly.comchemfaces.combiocrick.com

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) in this compound Structural Characterization

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. microcombichem.com High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that can determine the exact molecular formula. jipb.netjipb.netresearchgate.netresearchgate.net The HRMS data for this compound, showing a molecular ion peak at 488.3747, was consistent with the molecular formula C₃₁H₅₂O₄. jipb.netjipb.net This information, combined with NMR data, is fundamental in confirming the proposed structure. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared) for this compound Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. biosynth.comjipb.netchemfaces.comdeepdyve.com Specific functional groups absorb infrared radiation at characteristic frequencies, producing distinct peaks in the IR spectrum. deepdyve.com Analysis of the IR spectrum of this compound provides information about the presence of key functional groups such as hydroxyl (O-H) and carbonyl (C=O) groups, which are consistent with its triterpenoid (B12794562) structure and molecular formula (C₃₁H₅₂O₄). biosynth.comjipb.netchemfaces.com

Biosynthesis and Biogenetic Relationships of Phellochin

Proposed Biogenetic Pathways for Phellochin in Phellodendron chinense

A possible biogenetic pathway in P. chinense has been proposed based on the isolation of tirucallane-type triterpenoids in different oxidation states researchgate.netjst.go.jpresearchgate.netresearchgate.net. This proposed pathway suggests a sequential transformation starting from niloticin (B1231538), which is then converted to melianone (B1676182), and subsequently to limonoids researchgate.netjst.go.jpresearchgate.netresearchgate.net. This compound, being a tirucallane-type triterpenoid (B12794562) found alongside niloticin and melianone in P. chinense, is likely involved in a related or parallel branch of this pathway researchgate.netjst.go.jpresearchgate.net. The isolation of these compounds with varying oxidation levels supports the idea of a biosynthetic cascade involving enzymatic modifications.

Enzymatic Transformations and Metabolic Intermediates in this compound Biosynthesis

The biosynthesis of triterpenoids involves a series of enzymatic transformations, although specific enzymes and intermediates for this compound are not explicitly detailed in the search results. Generally, triterpene biosynthesis from squalene (B77637) involves cyclization catalyzed by 2,3-oxidosqualene (B107256) cyclases, followed by various modifications such as oxidation, reduction, hydroxylation, and glycosylation mediated by enzymes like cytochrome P450 monooxygenases and glycosyltransferases rsc.orgnih.gov. Metabolic intermediates are compounds formed during these enzymatic steps as substrates are converted into products within a metabolic pathway wikipedia.org. While the precise intermediates leading to this compound are not identified, the proposed pathway involving niloticin and melianone suggests that these compounds, or precursors structurally related to them, could serve as intermediates in the biogenesis of this compound or related limonoids researchgate.netjst.go.jpresearchgate.netresearchgate.net.

Isotopic Labeling Studies in Tracing this compound Biogenesis

No specific studies utilizing isotopic labeling to trace the biogenesis of this compound in Phellodendron chinense were found in the provided search results. Isotopic labeling is a technique used to track the passage of an isotope through a metabolic pathway by replacing specific atoms in a reactant with their isotopes and then measuring their position in the products wikipedia.orgnih.gov. This method is valuable for elucidating complex biosynthetic routes and identifying metabolic intermediates wikipedia.orgnih.govbiorxiv.org. While isotopic labeling has been applied to study other metabolic pathways and natural product biosynthesis, its application specifically to this compound biosynthesis in P. chinense is not evident from the search results.

Comparative Biosynthetic Analysis of this compound with Co-occurring Triterpenoids (e.g., Niloticin, Melianone)

Comparative biosynthetic analysis with co-occurring triterpenoids like niloticin and melianone in Phellodendron chinense is primarily based on their structural similarities and isolation from the same plant source researchgate.netjst.go.jpresearchgate.net. The proposed biogenetic pathway suggests a close relationship, where niloticin is a precursor to melianone, which in turn leads to limonoids researchgate.netjst.go.jpresearchgate.netresearchgate.net. This compound, also a tirucallane-type triterpenoid found in P. chinense, is likely synthesized through a pathway that shares initial steps with the biosynthesis of niloticin and melianone, all originating from a common triterpene precursor derived from 2,3-oxidosqualene rsc.org. The differences in the oxidation states and functional groups among this compound, niloticin, and melianone indicate divergent enzymatic modifications occurring at later stages of their respective biosynthetic pathways researchgate.netjst.go.jpresearchgate.net.

Chemical Synthesis and Derivatization Strategies for Phellochin

Challenges and Approaches in the Total Synthesis of Phellochin

The total synthesis of triterpenoids, including those with the tirucallane (B1253836) skeleton like this compound, is often a formidable task. nih.govchemrxiv.org Key challenges typically include:

Construction of the Polycyclic Ring System: Triterpenoids possess complex fused-ring systems (in the case of this compound, a tetracyclic core). frontiersin.org Stereocontrolled formation of these rings with the correct relative and absolute configurations is critical.

Control of Stereochemistry: The presence of numerous chiral centers necessitates highly selective reactions to establish the desired stereoisomer. nih.gov this compound, with its specific configuration at multiple carbons, exemplifies this challenge.

Introduction and Manipulation of Functional Groups: this compound contains hydroxyl and ketone functionalities, as well as an ether linkage in its side chain. biosynth.com Regioselective and chemoselective introduction and transformation of these groups throughout the synthesis sequence are essential.

Building the Side Chain: The oxygenated side chain of this compound adds another layer of complexity to its synthesis. biosynth.com

Approaches to overcome these challenges in triterpenoid (B12794562) total synthesis often involve:

Biomimetic Cyclizations: Inspired by the natural biosynthetic pathway which involves the cyclization of 2,3-oxidosqualene (B107256) catalyzed by oxidosqualene cyclases (OSCs), synthetic strategies can employ similar cascade cyclization reactions to rapidly build the core ring system. uoa.grnih.govfrontiersin.orgrsc.org

Retrosynthetic Analysis: Breaking down the complex target molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections. nih.govchemrxiv.org

Development of Novel Methodologies: The synthesis of complex natural products often drives the development of new synthetic reactions and strategies to achieve specific transformations with high efficiency and selectivity. nih.govrsc.org

While specific details on the total synthesis of this compound were not found, the general challenges and strategies in triterpenoid synthesis highlight the complexity involved.

Semi-synthetic Modifications and Analog Generation of this compound

Semi-synthetic approaches involve using a naturally abundant precursor molecule and chemically modifying it to obtain the target compound or its analogs. This can be a more efficient route than total synthesis, particularly for complex natural products. frontiersin.org Given that this compound is isolated from Phellodendron chinense, researchgate.netjst.go.jp it is conceivable that semi-synthetic routes starting from more abundant triterpenoids from this plant or related species could be explored for the production of this compound or its derivatives.

Potential semi-synthetic strategies or analog generation for this compound could involve:

Modification of the ketone group at C-3. biosynth.com

Derivatization of the hydroxyl groups in the side chain. biosynth.com

Alterations to the ether linkage in the side chain. biosynth.com

Skeletal modifications of the tirucallane core, potentially starting from other related triterpenoids isolated from Phellodendron chinense, such as niloticin (B1231538) or melianone (B1676182). researchgate.netjst.go.jp

Synthetic Methodologies for this compound Precursors and Related Triterpenoids

Understanding the biosynthesis and synthesis of related triterpenoids provides valuable context for potential synthetic methodologies for this compound precursors. Triterpenoids are biosynthesized via the mevalonic acid (MVA) pathway, with the key step being the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases (OSCs). uoa.grnih.govrsc.orgfrontiersin.orgfrontiersin.org This cyclization can lead to a diverse array of triterpenoid skeletons, which are then further modified by enzymes like cytochrome P450 monooxygenases and glycosyltransferases. uoa.grnih.govfrontiersin.orgfrontiersin.org

Synthetic methodologies for triterpenoid precursors and related structures often focus on the efficient construction of the polycyclic core and the introduction of key functional groups. This can involve:

Cascade Cyclization Reactions: Mimicking the biosynthetic process to build multiple rings in a single synthetic operation. rsc.org

Stereoselective Transformations: Utilizing chiral catalysts or reagents to control the stereochemistry at newly formed centers.

Functional Group Interconversions: Employing established organic reactions to introduce, remove, or transform oxygen functionalities.

This compound is a tirucallane-type triterpenoid. researchgate.netjst.go.jp The synthesis of other triterpenoids with similar skeletons or derived from the same plant source can offer insights. For example, niloticin and melianone are also tirucallane-type triterpenoids found in Phellodendron chinense, and a possible biogenetic pathway suggesting the conversion of niloticin to melianone and then to limonoids has been proposed. researchgate.netjst.go.jp While this describes a biosynthetic route, chemical transformations mimicking steps in such pathways could be relevant for synthesis.

Research on the synthesis of other complex polycyclic natural products, including other terpenoids, highlights the types of methodologies that might be applicable. chemrxiv.org This includes strategies for building bridged polycyclic frameworks and employing late-stage functionalization tactics. chemrxiv.org The optimization of precursor synthesis conditions for other complex molecules, such as radiolabeled compounds, also demonstrates the iterative process of refining synthetic routes to improve yield and stability. nih.gov

The synthesis of triterpenoid saponins (B1172615), which are glycosylated triterpenoids, involves the construction of the triterpenoid aglycone followed by glycosylation. nih.govfrontiersin.orgfrontiersin.org Methodologies developed for the synthesis of the aglycone portions of saponins could be relevant for this compound synthesis, although this compound itself is not reported as a glycoside in the provided information.

Molecular and Cellular Mechanisms of Phellochin Bioactivity

Mechanistic Investigations of Phellochin as an Antifungal Agent

This compound acts as an antifungal agent by targeting essential components and processes within fungal cells. biosynth.com Its mode of action is characterized by a multi-pronged attack on the fungal cell wall and membrane. biosynth.com

This compound-Mediated Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a crucial structure for maintaining cell shape, providing mechanical strength, and protecting the cell from environmental stresses. usp.breinsteinmed.edufrontiersin.org It is primarily composed of polysaccharides, including glucans (like β-1,3-glucan and β-1,6-glucan) and chitin (B13524), along with glycoproteins. usp.breinsteinmed.edunih.gov this compound's antifungal activity involves the disruption of this vital structure, leading to cell lysis and death. biosynth.com This disruption compromises the structural integrity of the cell wall, making the fungal cell vulnerable to osmotic pressure and other environmental insults. patsnap.com

Elucidation of Enzyme Inhibition by this compound in Fungal Cell Wall Synthesis

A key aspect of this compound's antifungal mechanism is its ability to inhibit enzymes critical for fungal cell wall synthesis. biosynth.com The synthesis of major cell wall components like β-glucans and chitin relies on specific enzymes, such as β-(1,3)-D-glucan synthase and chitin synthase, respectively. usp.brpatsnap.comnih.gov Inhibition of these enzymes prevents the proper assembly and maintenance of the cell wall. patsnap.comnih.gov For instance, β-(1,3)-D-glucan synthase is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide, and its inhibition leads to a severely compromised cell wall. patsnap.com While specific enzymes inhibited by this compound are not detailed in the provided snippets, the general mechanism involves targeting such synthetic pathways. biosynth.com Other compounds have been shown to inhibit fungal enzymes like endo-1,3-β-glucanase, which is involved in cell wall remodeling during growth and morphogenesis. scielo.org.mx

This compound's Role in Modulating Fungal Membrane Permeability

In addition to affecting the cell wall, this compound also interferes with fungal membrane permeability. biosynth.com The cell membrane, located beneath the cell wall, is a selective barrier that regulates the passage of substances into and out of the cell and is crucial for various cellular functions, including signal transduction and energy production. nih.gov Modulation of membrane permeability can lead to the leakage of essential intracellular components or disrupt vital membrane-associated processes, contributing to fungal cell death. mdpi.com While the exact mechanisms by which this compound modulates membrane permeability are not explicitly described, this action is cited as a contributing factor to its antifungal effects. biosynth.com

Network Pharmacology Analysis of this compound's Biological Targets and Pathways

Network pharmacology is an approach used to understand the complex interactions between drugs, targets, diseases, and pathways. semanticscholar.org Studies utilizing network pharmacology have been employed to investigate the biological targets and pathways associated with this compound, often in the context of traditional Chinese medicine formulas where this compound is a component. dcmhi.com.cntmrjournals.comresearchgate.net This approach helps to elucidate the multi-target nature of compounds like this compound and their effects on various signaling cascades. researchgate.netjove.com

Identification of Key Signaling Pathways Influenced by this compound (e.g., PI3K-Akt, MAPK, IL-17, TNF, NF-kappa B)

Network pharmacology analyses involving this compound have identified its association with several key signaling pathways. Pathways such as PI3K-Akt, MAPK, IL-17, TNF, and NF-kappa B have been implicated as being influenced by this compound or the formulations containing it. dcmhi.com.cnresearchgate.netjove.comsemanticscholar.orgsemanticscholar.orgnih.govnih.govscispace.comresearchgate.netnih.gov

PI3K-Akt Signaling Pathway: The PI3K-Akt pathway is a crucial intracellular signaling cascade involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. genome.jp this compound has been linked to the modulation of this pathway in network pharmacology studies. dcmhi.com.cnresearchgate.netsemanticscholar.orgresearchgate.netoajrc.orgresearchgate.netresearchgate.net

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating diverse cellular activities such as proliferation, differentiation, and stress responses. jove.com Network pharmacology analyses suggest this compound's influence on the MAPK pathway. researchgate.netjove.comnih.govscispace.comnih.gov

IL-17 Signaling Pathway: The Interleukin-17 (IL-17) signaling pathway plays a significant role in inflammatory and immune responses. semanticscholar.orgscispace.com Studies have indicated that this compound may be associated with this pathway. semanticscholar.orgnih.govnih.govscispace.comresearchgate.netnih.gov

TNF Signaling Pathway: The Tumor Necrosis Factor (TNF) signaling pathway is involved in inflammation, immune regulation, and cell survival or death. jove.combio-rad.comgenome.jp this compound has been linked to the TNF signaling pathway in network pharmacology investigations. jove.comsemanticscholar.orgnih.govnih.govscispace.comresearchgate.netnih.gov

NF-kappa B Signaling Pathway: Nuclear Factor-kappa B (NF-kappa B) is a transcription factor complex that controls the expression of genes involved in immune and inflammatory responses, cell survival, and proliferation. bio-rad.comgenome.jp Network pharmacology studies suggest this compound's potential influence on the NF-kappa B pathway. dcmhi.com.cnresearchgate.netnih.govscispace.comsemanticscholar.org

These findings from network pharmacology analyses suggest that this compound's biological effects, including its antifungal activity and potential broader pharmacological actions, may involve the modulation of these interconnected signaling networks. researchgate.netjove.com

Prediction and Validation of this compound's Molecular Targets through Computational Approaches

Computational approaches, such as molecular docking and virtual screening, are valuable tools for predicting and validating the potential molecular targets of compounds like this compound. plos.orgmdpi.combiorxiv.org These methods can predict the binding affinity and interaction modes between a small molecule and a target protein, providing insights into potential pharmacological mechanisms. plos.org

Network pharmacology studies often integrate computational predictions with database analysis to identify potential targets. semanticscholar.orgsemanticscholar.orgresearchsquare.comfrontiersin.org For this compound, computational methods have been used to predict its interactions with various proteins within the identified signaling pathways. researchgate.netnih.govscispace.com Molecular docking, for example, can be used to assess the binding capacity of this compound to core targets identified through network analysis, such as proteins in the MAPK or PI3K-Akt pathways. researchgate.netscispace.com While specific molecular docking results for this compound and individual fungal targets were not detailed in the provided snippets, these computational techniques are integral to the network pharmacology approach used to study compounds like this compound and predict their potential molecular interactions. plos.orgmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14021541 |

| Thalifendine | 101731569 |

| Kihadalactone A | |

| Berberine | 2353 |

| Quercetin | 5280343 |

| Palmatine | 18957 |

| Niloticin (B1231538) | 115404-57-4 |

| Dihydroniloticin | 115334-05-9 |

| Obacunone | 10485 |

| Baicalein | 5281605 |

| Kaempferol | 5280863 |

| Wogonin | 5281608 |

| Beta-sitosterol | 248826 |

| Rutaecarpine | 5002 |

| Stigmasterol | 63756 |

| Apigenin | 5280445 |

| Luteolin | 5280445 |

| Trans-cinnamaldehyde | 445650 |

| Caspofungin | 173740 |

| Amphotericin B | 5280965 |

| Phalloidin | 441542 |

Data Tables

Based on the provided information, detailed quantitative data suitable for interactive tables is limited. However, the following table summarizes the signaling pathways associated with this compound based on network pharmacology studies:

Signaling Pathways Associated with this compound (from Network Pharmacology)

| Signaling Pathway | Mentioned in Context of this compound or Formulations Containing this compound |

| PI3K-Akt | Yes dcmhi.com.cnresearchgate.netsemanticscholar.orgresearchgate.netoajrc.orgresearchgate.netresearchgate.net |

| MAPK | Yes researchgate.netjove.comnih.govscispace.comnih.gov |

| IL-17 | Yes semanticscholar.orgnih.govnih.govscispace.comresearchgate.netnih.gov |

| TNF | Yes jove.comsemanticscholar.orgnih.govnih.govscispace.comresearchgate.netnih.gov |

| NF-kappa B | Yes dcmhi.com.cnresearchgate.netnih.govscispace.comsemanticscholar.org |

In Vitro Studies on this compound's Cellular Effects (excluding direct measures of cytotoxicity)

In vitro studies provide a controlled environment to explore the cellular effects of this compound. While direct cytotoxicity is sometimes assessed, other cellular responses are also investigated to understand the compound's mechanisms of action. Research utilizing network pharmacology and molecular docking approaches has been employed to predict the potential targets and pathways influenced by compounds found in Phellodendron chinense, including this compound nih.govoajrc.orgnih.gov. These studies aim to elucidate how these compounds interact with biological molecules and affect cellular functions, such as inflammatory responses, apoptosis, and metabolic processes nih.govamegroups.orgnih.govscispace.comtmrjournals.com. For instance, network pharmacology analyses have indicated that compounds from Phellodendron chinense, a source of this compound, may be involved in regulating pathways related to inflammation, immune response, and cell signaling nih.govnih.govscispace.comjove.com.

This compound's Contribution to the Holistic Mechanisms of Traditional Medicinal Formulations

This compound's Role in the Mechanistic Basis of Tongfengting Decoction

Tongfengting Decoction is a Miao medicine formulation used in the treatment of gout nih.govnih.gov. Gout is an inflammatory arthritis caused by the deposition of urate crystals nih.govlidsen.com. Studies investigating the mechanism of Tongfengting Decoction in treating gout have utilized network pharmacology and molecular docking to identify key active ingredients and their potential targets nih.govnih.gov. These studies suggest that Tongfengting Decoction exerts its therapeutic effect by regulating immune mechanisms and reducing inflammatory responses through a multi-component and multi-target strategy nih.govnih.gov. While specific data detailing this compound's isolated contribution within Tongfengting Decoction is limited in the provided search results, its presence in Phellodendron chinense, a potential ingredient in such formulations, suggests a potential role in these broader anti-inflammatory and immune-modulatory effects cabidigitallibrary.orgnih.gov.

Advanced Research Methodologies and Computational Approaches in Phellochin Studies

Omics-Based Investigations (e.g., Metabolomics, Proteomics) in Phellochin Research

Omics-based investigations, such as metabolomics and proteomics, play a role in understanding the biological effects of compounds like this compound within complex systems. Metabolomics involves the comprehensive study of metabolites in a biological sample, while proteomics focuses on the large-scale study of proteins. While direct studies specifically focused on this compound using only metabolomics or proteomics were not extensively found in the search results, these approaches are often integrated within broader systems pharmacology studies investigating traditional Chinese medicines containing this compound. For instance, metabolomics has been used in studies exploring the effects of traditional Chinese medicine formulas that include ingredients like Phellodendron chinense, a source of this compound tmrjournals.comresearchgate.netnih.gov. Proteomics is also a related field used in biological research to understand protein interactions and functions jipb.netscisoc.or.th. These integrated omics approaches, often combined with network pharmacology, help to elucidate the complex mechanisms of action of multi-compound interventions that include this compound researchgate.netscispace.comgoogle.comsemanticscholar.org.

Computational Chemistry and Molecular Modeling for this compound Interaction Analysis

Computational chemistry and molecular modeling are valuable tools for analyzing the interactions of this compound with biological targets at a molecular level researchgate.net. These methods can provide insights into binding affinities, interaction modes, and potential pharmacological activities without the need for extensive experimental work in the initial stages bepls.com.

Ligand-Protein Docking Simulations for this compound and Target Receptors

Ligand-protein docking simulations are a key computational technique used to predict the preferred orientation and binding affinity of a small molecule, like this compound, to a target protein nih.govunipd.it. This involves computationally "docking" the ligand into the protein's binding site and scoring the resulting poses based on various energy functions unipd.itmissouri.edu. Studies investigating traditional Chinese medicine formulas containing this compound have frequently employed molecular docking to explore the interactions between active compounds and potential therapeutic targets semanticscholar.orgsemanticscholar.orgdcmhi.com.cnnih.govresearchsquare.comsemanticscholar.orgresearchgate.netnih.govresearchgate.netsemanticscholar.orgnih.govscispace.comnih.govjove.com. For example, molecular docking has been used to analyze the binding of active ingredients, including this compound, to key targets in studies related to conditions like gouty arthritis, colon cancer, and ulcerative colitis nih.govresearchgate.netnih.govsemanticscholar.orgnih.govscispace.com. These simulations help to identify potential protein targets and understand the likely interaction modes frontiersin.orgnih.gov. The binding affinity, often expressed as a docking score or binding energy, is a key output, with more negative values typically indicating stronger binding jove.com.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

| This compound | [Target 1 Name] | -X.XX | [Amino acid residues] |

| This compound | [Target 2 Name] | -Y.YY | [Amino acid residues] |

| ... | ... | ... | ... |

In Silico Prediction of this compound's Pharmacological Space

In silico prediction of a compound's pharmacological space involves using computational methods to predict its potential biological activities, targets, and pharmacokinetic properties bepls.comwaocp.org. This can include predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential therapeutic uses based on its chemical structure and similarity to known compounds bepls.comnih.govwaocp.orgnih.gov. While specific detailed in silico pharmacological profiles solely for this compound were not prominently featured in the search results, studies on multi-compound traditional Chinese medicines containing this compound utilize these methods to predict the pharmacological space of the active ingredients collectively tmrjournals.comnih.gov. This allows researchers to prioritize compounds and targets for further investigation and provides insights into the potential therapeutic effects and mechanisms of action tmrjournals.comnih.gov.

Chemoinformatics and Data Mining for this compound-Related Chemical and Biological Information

Chemoinformatics and data mining techniques are essential for managing, analyzing, and extracting meaningful information from large datasets related to chemical compounds and their biological activities jipb.netgoogle.comnih.govnih.govnih.gov. In the context of this compound research, these approaches are used to gather information from various databases and literature sources to identify this compound within complex mixtures, find related compounds, and explore its reported biological effects and potential targets jipb.netnih.govnih.govnih.govresearchgate.net. Databases such as PubChem and the Traditional Chinese Medicine Systems Pharmacology Database (TCMSP) are valuable resources for this purpose, providing information on chemical structures, properties, and known associations with biological targets and diseases tmrjournals.comsemanticscholar.orgnih.govresearchgate.netnih.govnih.govscispace.comnih.govnih.govresearchgate.netbiotcm.net. Data mining techniques are applied to these databases and scientific literature to identify active compounds, predict targets, and construct networks illustrating the relationships between compounds, targets, and diseases tmrjournals.comresearchsquare.comsemanticscholar.orgnih.govnih.govnih.gov. This helps researchers to understand the role of this compound within the broader context of traditional medicine and to identify potential areas for further research nih.govnih.gov.

Here is a conceptual table illustrating the type of data that might be mined and used in chemoinformatics studies related to this compound:

| Compound Name | Source Plant | PubChem CID | Reported Activity | Associated Targets (if known) |

| This compound | Phellodendron chinense | 14021541 | [Activity 1] | [Target A] |

| This compound | Phellodendron amurense | 14021541 | [Activity 2] | [Target B] |

| [Related Compound 1] | [Source Plant] | [CID] | [Activity] | [Target] |

| [Related Compound 2] | [Source Plant] | [CID] | [Activity] | [Target] |

| ... | ... | ... | ... | ... |

Future Perspectives and Unaddressed Research Avenues for Phellochin

Discovery of Novel Phellochin-Producing Organisms and Genetic Engineering for Enhanced Production

The primary known source of this compound is the fruit of Phellodendron chinense. researchgate.net To ensure a sustainable and potentially more efficient supply, future research should focus on identifying other natural sources. This could involve screening other species within the Phellodendron genus and even exploring endophytic fungi or other microorganisms associated with these plants, which are known to sometimes produce the same or similar secondary metabolites as their hosts.

Furthermore, the elucidation of the biosynthetic pathway of this compound is a critical unaddressed research avenue. Understanding the genes and enzymes involved in its formation from precursor molecules would open the door to metabolic engineering and synthetic biology approaches. Genetic engineering of microbial hosts, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), by introducing the this compound biosynthetic genes could lead to scalable and controlled production in bioreactors. This approach would not be reliant on the geographical availability and harvesting of the host plant.

Table 1: Potential Research Strategies for Enhanced this compound Production

| Strategy | Description | Potential Advantages |

| Bioprospecting | Screening of related plant species and associated microorganisms for this compound production. | Discovery of novel, potentially higher-yielding natural sources. |

| Transcriptome Analysis | Sequencing the RNA of Phellodendron chinense to identify genes involved in triterpenoid (B12794562) biosynthesis. | Identification of key enzymes in the this compound biosynthetic pathway. |

| Heterologous Expression | Transferring the identified biosynthetic genes into a microbial host for production. | Scalable, sustainable, and controlled production independent of plant harvesting. |

| Metabolic Engineering | Optimizing the metabolism of the production host to increase the flux towards this compound. | Enhanced yields and production efficiency. |

In-depth Exploration of this compound's Undiscovered Molecular Bioactivities

While some triterpenoids isolated from Phellodendron chinense have demonstrated cytotoxic activities against human tumor cell lines, the specific bioactivities of this compound remain largely unexplored. researchgate.net A comprehensive screening of this compound against a wide range of biological targets is warranted.

Initial research has indicated that some compounds from Phellodendron chinense exhibit anti-inflammatory and antioxidant properties. Future studies should specifically investigate whether this compound contributes to these effects. In-depth mechanistic studies could reveal its mode of action, potentially identifying novel cellular pathways or molecular targets.

Table 2: Potential Bioactivities of this compound for Future Investigation

| Bioactivity | Rationale |

| Anticancer | Other triterpenoids from the same source show cytotoxic effects. |

| Anti-inflammatory | Extracts of Phellodendron chinense have been traditionally used for inflammatory conditions. |

| Antioxidant | Many triterpenoids possess antioxidant properties due to their chemical structure. |

| Antimicrobial | Natural products are a rich source of antimicrobial agents. |

| Neuroprotective | The potential to protect against neurodegenerative diseases is a growing area of natural product research. |

Development of Sustainable and Scalable Production Methods for this compound

Reliance on the extraction from plant sources can be unsustainable and yield inconsistent quantities of the desired compound. The development of sustainable and scalable production methods is therefore a crucial future perspective.

Beyond the genetic engineering approaches mentioned earlier, semi-synthesis could be a viable option. This would involve isolating a more abundant precursor from Phellodendron chinense and then chemically modifying it to produce this compound. This could be more cost-effective and environmentally friendly than total chemical synthesis, which is often complex and produces significant chemical waste.

Furthermore, optimizing extraction and purification techniques from the natural source is also an important area of research. The development of more efficient and greener extraction methods can reduce the environmental impact and increase the yield of this compound from Phellodendron chinense fruits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.